Decarboxylative 1,2-rearrangement of cyclic carbonates promoted by Lewis acid†
Chemical Communications Pub Date: 2022-08-03 DOI: 10.1039/D2CC03024A
Abstract
A Lewis acid-mediated decarboxylative 1,2-rearrangement reaction of cyclic carbonates was developed. The selectivity of the migration in the decarboxylative 1,2-rearrangement of cyclic carbonates was opposite to that of the corresponding 1,2-diols under the same reaction conditions. This contrasting selectivity of the migration was confirmed in a variety of substrates.
![Graphical abstract: Decarboxylative 1,2-rearrangement of cyclic carbonates promoted by Lewis acid](http://scimg.chem960.com/usr/1/D2CC03024A.jpg)
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Journal Nameļ¼Chemical Communications
Research Products
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CAS no.: 111900-32-4